5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
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Overview
Description
5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a complex organic compound characterized by the presence of a sec-butylthio group, a phenylsulfonyl group, and a p-tolyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sec-butylthio, phenylsulfonyl, and p-tolyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
- 5-(Ethylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
Uniqueness
5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-(4-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-4-15(3)25-20-19(26(22,23)17-8-6-5-7-9-17)21-18(24-20)16-12-10-14(2)11-13-16/h5-13,15H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHUIQGPSREHMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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